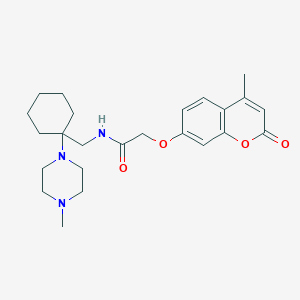
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as CM-3, has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is not fully understood, but studies suggest that it works by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylase, which is involved in cancer cell growth and proliferation. This compound also modulates the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide in laboratory experiments is its high yield and relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it a suitable compound for long-term studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide could focus on its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Studies could also investigate the effects of this compound on specific enzymes and signaling pathways involved in these diseases. Additionally, studies could investigate the optimal dosage and administration of this compound for maximum therapeutic efficacy.
Synthesis Methods
The synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide involves the condensation of 7-hydroxy-4-methylcoumarin and N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acrylamide in the presence of a base. This reaction yields this compound as a yellow solid with a high yield.
Scientific Research Applications
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been studied extensively for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Molecular Formula |
C24H33N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-14-23(29)31-21-15-19(6-7-20(18)21)30-16-22(28)25-17-24(8-4-3-5-9-24)27-12-10-26(2)11-13-27/h6-7,14-15H,3-5,8-13,16-17H2,1-2H3,(H,25,28) |
InChI Key |
DAHIMCZUUHEKPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)